molecular formula C24H29N9 B610866 9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine CAS No. 1350544-93-2

9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine

Cat. No. B610866
CAS RN: 1350544-93-2
M. Wt: 443.559
InChI Key: WSOHOUHPUOAXIN-UHFFFAOYSA-N
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Description

SKLB1028 is a novel oral multikinase inhibitor of EGFR, FLT3 and Abl. SKLB1028 displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants.

Scientific Research Applications

Kinase Inhibition and Antitumor Potency

A significant application of 9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine derivatives is as reversible kinase inhibitors targeting both EGFR-activating and drug-resistance mutations. This is particularly relevant in treating non-small-cell lung cancer (NSCLC). These derivatives exhibit potent in vitro antitumor potency against NSCLC cell lines and display good kinase spectrum selectivity. They have shown significant results in vivo, causing tumor regression in xenograft models (Yang et al., 2012).

Histamine H3 Receptor Ligands

Compounds containing derivatives of this chemical structure have been explored as histamine H3 receptor ligands. They show high affinity to human histamine H3 receptors and exhibit selectivity over H4 receptor subtypes. This indicates potential for the development of novel therapeutics targeting histamine receptors (Sadek et al., 2014).

Crystal Structure and Spectroscopic Properties

The crystal structure and spectroscopic properties of derivatives of 9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine have been studied, providing insights into their chemical behavior and potential applications in material science or pharmaceuticals (Kolev et al., 2009).

Molecular Docking and Computational Analysis

Computational studies involving molecular docking and density functional theory (DFT) have been used to explore the interactions of these compounds with biological targets, such as enzymes and receptors. This research contributes to understanding how these compounds might be optimized for specific therapeutic applications (Al‐Janabi et al., 2020).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of these derivatives, which is crucial for developing new pharmaceuticals or materials with specific properties. Studies have explored various synthetic routes and analyzed the resulting compounds' structural and chemical characteristics (Sadanandam et al., 2011).

properties

IUPAC Name

2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N9/c1-17(2)33-22-21(29-24(33)28-19-5-4-10-25-15-19)16-26-23(30-22)27-18-6-8-20(9-7-18)32-13-11-31(3)12-14-32/h4-10,15-17H,11-14H2,1-3H3,(H,28,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOHOUHPUOAXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2N=C1NC3=CN=CC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine

CAS RN

1350544-93-2
Record name Ruserontinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350544932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruserontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ3TTU8UM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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